![molecular formula C10H13ClO B13695735 4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
4-[2-(Chloromethoxy)ethyl]toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Chloromethoxy)ethyl]toluene is an organic compound with the molecular formula C10H13ClO It is a derivative of toluene, where the methyl group is substituted with a 2-(chloromethoxy)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Chloromethoxy)ethyl]toluene typically involves the alkylation of toluene with 2-(chloromethoxy)ethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with toluene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. The use of zeolite catalysts can enhance the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions: 4-[2-(Chloromethoxy)ethyl]toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the chloromethoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted toluenes depending on the nucleophile used.
科学的研究の応用
4-[2-(Chloromethoxy)ethyl]toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-[2-(Chloromethoxy)ethyl]toluene involves its reactivity towards various chemical reagents. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
4-Ethyltoluene: An isomer of ethyltoluene with similar physical properties but different reactivity due to the presence of an ethyl group instead of a chloromethoxy group.
4-Methoxytoluene: Another derivative of toluene with a methoxy group, which has different chemical properties and applications.
Uniqueness: 4-[2-(Chloromethoxy)ethyl]toluene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to other toluene derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
1-[2-(chloromethoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-9-2-4-10(5-3-9)6-7-12-8-11/h2-5H,6-8H2,1H3 |
InChIキー |
BPFQHRYKZYZHKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



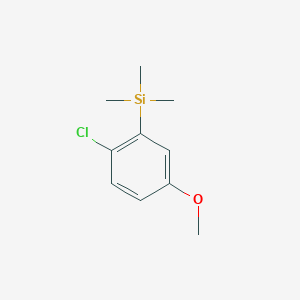
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
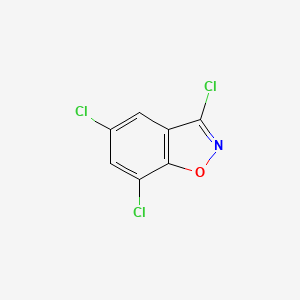
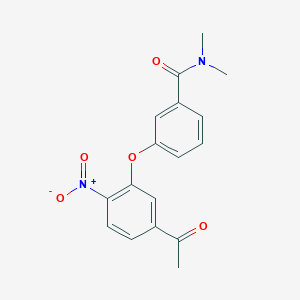
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
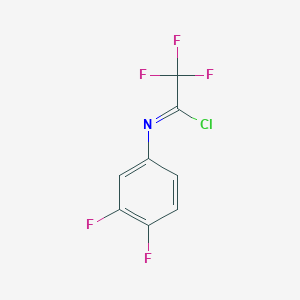
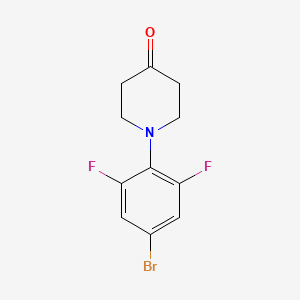

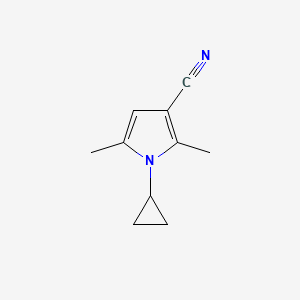
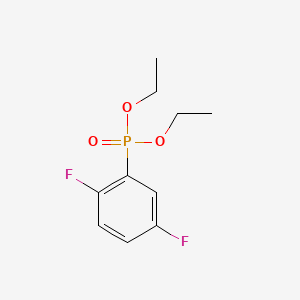
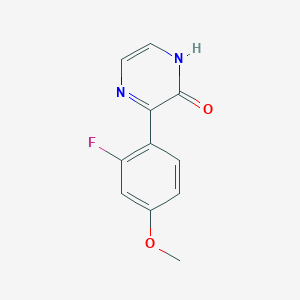
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

